Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include ethyl 5-ethoxy-1h-pyrazole-3-carboxylate, are known to have diverse biological activities . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular level.
Action Environment
It is known that the structure of pyrazoles, which includes this compound, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This distinct structural feature can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-ethoxy-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTCZIIMAMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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